8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes chlorobenzyl and fluorobenzyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of 2-chloro-6-fluorobenzylamine: The 2-chloro-6-fluorobenzyl chloride is then reacted with ammonia or an amine to form the corresponding benzylamine.
Thioether Formation: The benzylamine is reacted with a thiol compound to form the thioether linkage.
Purine Core Attachment: The final step involves the attachment of the purine core to the thioether intermediate through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The thioether linkage and halogenated benzyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-fluorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of both chlorobenzyl and fluorobenzyl groups in 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione distinguishes it from similar compounds. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a unique compound for various applications .
Properties
Molecular Formula |
C20H15Cl2FN4O2S |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H15Cl2FN4O2S/c1-26-17-16(18(28)25-19(26)29)27(9-11-5-2-3-6-13(11)21)20(24-17)30-10-12-14(22)7-4-8-15(12)23/h2-8H,9-10H2,1H3,(H,25,28,29) |
InChI Key |
WLFJEOXQWYAZQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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